molecular formula C14H15NO B2926262 N-(1-(naphthalen-2-yl)ethyl)acetamide CAS No. 199442-03-0

N-(1-(naphthalen-2-yl)ethyl)acetamide

Cat. No.: B2926262
CAS No.: 199442-03-0
M. Wt: 213.28
InChI Key: VWZBVZGXNRCIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(naphthalen-2-yl)ethyl)acetamide: is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(naphthalen-2-yl)ethyl)acetamide typically involves the reaction of 2-naphthyl ethylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-(naphthalen-2-yl)ethyl)acetamide can undergo oxidation reactions to form corresponding naphthyl ketones.

    Reduction: The compound can be reduced to form N-(1-(naphthalen-2-yl)ethyl)amine.

    Substitution: It can participate in substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-(naphthalen-2-yl)ethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It is also employed in the development of fluorescent probes for imaging applications .

Medicine: It is investigated for its pharmacological properties, including anti-inflammatory and analgesic activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of certain polymers and resins .

Mechanism of Action

The mechanism of action of N-(1-(naphthalen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring allows the compound to intercalate into DNA, affecting gene expression and cellular processes. Additionally, the acetamide group can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

  • N-(1-(naphthalen-1-yl)ethyl)acetamide
  • N-(2-(naphthalen-1-yloxy)ethyl)acetamide
  • N-(1-(naphthalen-2-yl)ethyl)amine

Comparison: N-(1-(naphthalen-2-yl)ethyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to N-(1-(naphthalen-1-yl)ethyl)acetamide, it exhibits different reactivity and binding affinity to biological targets. The presence of the acetamide group also differentiates it from N-(1-(naphthalen-2-yl)ethyl)amine, providing additional sites for hydrogen bonding and molecular interactions .

Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZBVZGXNRCIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.